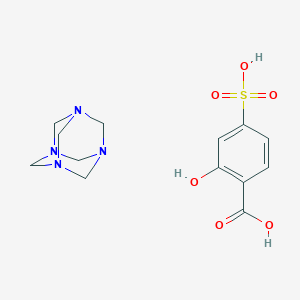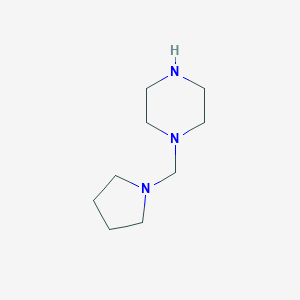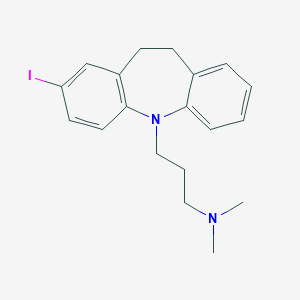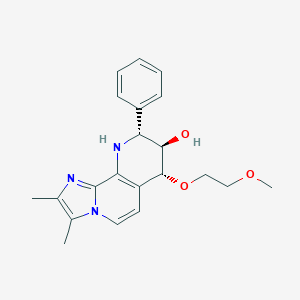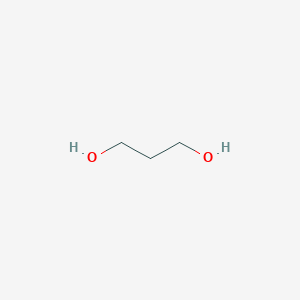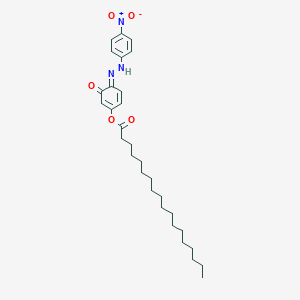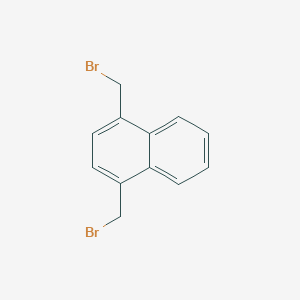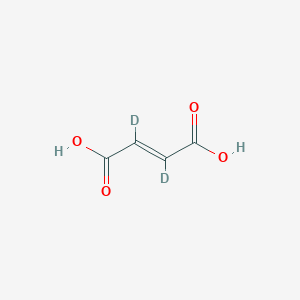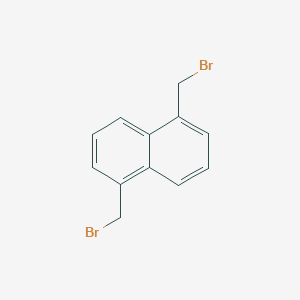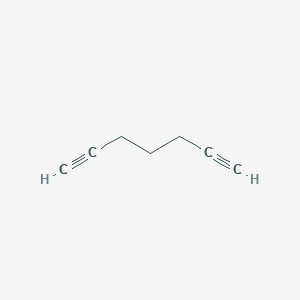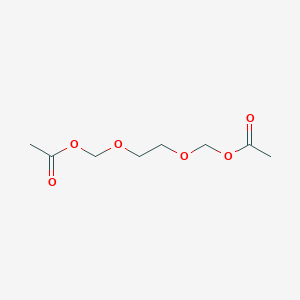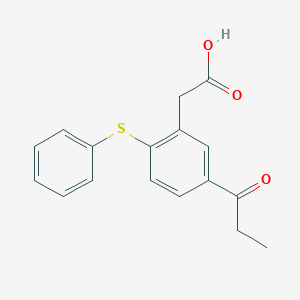
2-Phenylthio-5-propionylphenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylthio-5-propionylphenylacetic acid is an organic compound with the molecular formula C17H16O3S. It is a white to off-white solid with a melting point of 108-110°C . This compound is known for its applications in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates .
作用機序
Target of Action
The primary targets of 2-Phenylthio-5-propionylphenylacetic Acid are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body. The compound preferentially inhibits Cox-2 .
Mode of Action
this compound interacts with its targets, Cox-1 and Cox-2, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The molecular effect of the compound’s action is the inhibition of Cox-1 and Cox-2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammation and pain signaling.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenylthio-5-propionylphenylacetic acid typically involves the following steps :
Reaction of Benzophenone with Thioacetic Acid Ester: This step produces benzyl alcohol.
Reaction of Benzyl Alcohol with cis-trans-2-Propenal: This step yields 2-phenyl-5-propylbenzyl alcohol.
Reaction of 2-Phenyl-5-propylbenzyl Alcohol with Pyrophosphoric Acid: This final step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely reported. the synthesis generally follows the laboratory preparation methods with optimization for large-scale production, focusing on yield improvement, cost reduction, and process simplification .
化学反応の分析
Types of Reactions
2-Phenylthio-5-propionylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
2-Phenylthio-5-propionylphenylacetic acid has several scientific research applications:
Synthesis of Anti-Inflammatory Agents: It is a key intermediate in the synthesis of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
Anticancer Research: Derivatives of phenylacetic acid, including this compound, have shown potential in anticancer research due to their cytotoxic activity against human cancer cell lines.
Antimicrobial Applications: Phenylacetic acid derivatives have demonstrated antimicrobial potency, inhibiting the growth of several bacteria and fungi.
類似化合物との比較
Similar Compounds
- 2-Phenylthio-5-propionylphenylacetic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to inhibit COX-2 preferentially makes it particularly valuable in the development of anti-inflammatory drugs.
特性
IUPAC Name |
2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXFJQJYOGXHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545840 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103918-73-6 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
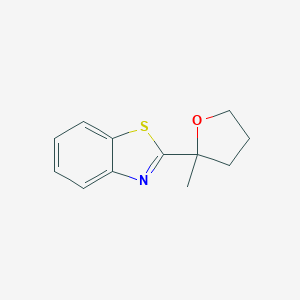
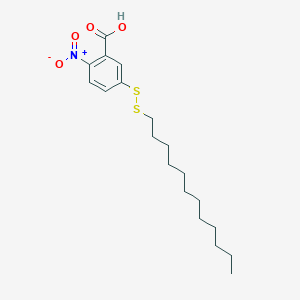
![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)
